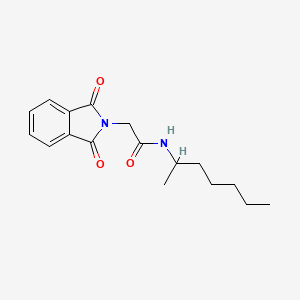
N-(1-methylhexyl)-2-phthalimidoacetamide
Cat. No. B8503085
M. Wt: 302.37 g/mol
InChI Key: ZUJAYOZGZBEPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04277498
Procedure details


A solution of hydrazine hydrate (1.14 g; 22.8 mmol) and N-(1-methylhexyl)-2-phthalimidoacetamide (6.9 g; 22.8 mmol) in ethanol (50ml) was heated under reflux for 1 hour. It was then cooled to room temperature and evaporated in vacuo (Buchi, r.t.; then oil-pump, 0.5 mm/r.t./10 min.). The resultant semi-solid mixture was treated with dilutesulphuric acid (0.5 N; 85 ml) pre-cooled to 5°. The mixture was cooled to 0°, filtered and the precipitate mixed with more of the acid (2 N; 3×20 ml). The filtrate was kept in the refrigerator overnight and then filtered once more. After basification with sodium hydroxide solution (5 N; 40 ml), the mixture was extracted with dichloromethane (3×50 ml), the extracts dried (sodium sulphate) and evaporated in vacuo. The resultant oil was dried at 0.5 mm./r.t./0.5 h. T.l.c. (silica; chloroform:methanol: 3:2): 1 major spot, Rf. ca 0.5. I.v. and n.m.r. spectra were consistent with the structure. The product was purified as its hydrogen succinate.



Identifiers


|
REACTION_CXSMILES
|
O.NN.[CH3:4][CH:5]([NH:11][C:12](=[O:25])[CH2:13][N:14]1C(=O)C2=CC=CC=C2C1=O)[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>C(O)C>[NH2:14][CH2:13][C:12]([NH:11][CH:5]([CH3:4])[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])=[O:25] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.14 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
6.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCCCC)NC(CN1C(C=2C(C1=O)=CC=CC2)=O)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo (Buchi, r.t.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
oil-pump, 0.5 mm/r.t./10 min.
|
|
Duration
|
10 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resultant semi-solid mixture was treated with dilutesulphuric acid (0.5 N; 85 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
pre-cooled to 5°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0°
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the precipitate mixed with more of the acid (2 N; 3×20 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept in the refrigerator overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered once more
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After basification with sodium hydroxide solution (5 N; 40 ml), the mixture was extracted with dichloromethane (3×50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the extracts dried (sodium sulphate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant oil was dried at 0.5 mm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
r.t./0.5 h
|
|
Duration
|
0.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was purified as its hydrogen succinate
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NCC(=O)NC(CCCCC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
